1-(4-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
Description
1-(4-Chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule featuring a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a pyridyl-pyrazole moiety. Its structure combines aromatic, heterocyclic, and carboxamide functionalities, making it a candidate for pharmacological studies, particularly in receptor modulation. Pyrazole derivatives are known for their versatility in drug design, often targeting receptors such as cannabinoid CB1 .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-18-8-6-17(7-9-18)22(11-2-3-12-22)21(28)25-14-16-27-15-10-20(26-27)19-5-1-4-13-24-19/h1,4-10,13,15H,2-3,11-12,14,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRALMYYIGIWROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure
The compound features a complex structure characterized by:
- A cyclopentanecarboxamide backbone.
- A 4-chlorophenyl group.
- A pyridin-2-yl moiety linked through a pyrazole unit.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anti-inflammatory properties. For instance, research on related pyrazole derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines and nitric oxide in microglial cells, suggesting a potential mechanism for neuroprotective effects in conditions such as Parkinson's disease (PD) .
Anticancer Potential
The anticancer properties of compounds with similar structural motifs have been documented. For example, derivatives with the pyrazole and pyridine functionalities have shown promising results in inhibiting various cancer cell lines by inducing apoptosis and cell cycle arrest. The inhibition of kinesin spindle protein (KSP) has been highlighted as a mechanism leading to mitotic arrest, which is crucial in cancer therapeutics .
Neuroprotective Effects
A study focused on a compound structurally related to our target molecule found that it significantly reduced neuroinflammation induced by lipopolysaccharide (LPS) in vitro. The compound inhibited the activation of nuclear factor-kappa B (NF-κB), leading to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that the compound may offer protective effects against neurodegenerative diseases by modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications at specific positions on the aromatic rings can enhance biological activity. For instance, substitutions on the phenyl ring with electron-withdrawing groups like chlorine have been shown to increase potency against certain targets, such as kinases involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : By blocking NF-κB activation, the compound reduces inflammatory cytokine production.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : The inhibition of KSP leads to mitotic arrest, preventing cancer cell proliferation.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-based derivatives:
Key Observations:
Structural Variations: The target compound’s cyclopentanecarboxamide core distinguishes it from acetamide (e.g., ) or sulfamide (e.g., ) derivatives. This core may influence metabolic stability or lipophilicity. Chlorophenyl Substitution: All compounds share a 4-chlorophenyl group, a common pharmacophore for enhancing binding to hydrophobic pockets in receptors. Heterocyclic Moieties: The pyridin-2-yl-pyrazole group in the target compound is analogous to the 3-pyridylmethyl group in , but the ethyl linker may alter spatial orientation during receptor interaction.
Biological Activity: The CB1 antagonist in demonstrates sub-nanomolar potency, highlighting the importance of dichlorophenyl and pyridylmethyl groups in receptor binding. The target compound’s pyridin-2-yl-pyrazole-ethyl chain could mimic these interactions but requires empirical validation.
Synthetic Approaches :
- The target compound likely requires modular synthesis, such as coupling a pre-formed pyridyl-pyrazole unit with a cyclopentanecarboxamide intermediate. This contrasts with the SNAr mechanism used in or direct condensations in .
- Crystallographic data for (obtained via SHELX refinement ) confirm precise structural parameters, which could guide QSAR studies for the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
